molecular formula C4H4D6S2 B1147730 Diethylsulfide - d6 CAS No. 52754-14-0

Diethylsulfide - d6

Cat. No.: B1147730
CAS No.: 52754-14-0
M. Wt: 128.289
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Description

Diethylsulfide-d6 (DES-d6) is the deuterated isotopologue of diethylsulfide (DES, (C₂H₅)₂S), where six hydrogen atoms are replaced with deuterium (²H or D). This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy by eliminating interference from proton signals, making it invaluable for studying reaction mechanisms, molecular interactions, and isotopic labeling in organic and inorganic chemistry . DES-d6 retains the chemical reactivity of its non-deuterated counterpart but exhibits distinct physical properties, such as a higher molecular weight (~96.19 g/mol vs. 90.19 g/mol for DES) and subtle differences in boiling point and solubility due to deuterium’s isotopic effects .

DES is a volatile sulfur compound used as a solvent in materials science (e.g., depositing copper thiocyanate (CuSCN) layers in perovskite photovoltaics ) and as a reagent in synthesizing organometallic complexes . Its deuterated form extends these applications to isotope-sensitive studies, such as tracking reaction pathways in environmental chemistry or optimizing drug design .

Properties

CAS No.

52754-14-0

Molecular Formula

C4H4D6S2

Molecular Weight

128.289

Purity

85% min.

Synonyms

Diethylsulfide - d6

Origin of Product

United States

Comparison with Similar Compounds

Dimethyl Sulfide-d6

Key Differences :

  • Structure : Dimethyl sulfide-d6 ((CD₃)₂S) has shorter methyl groups compared to DES-d6’s ethyl chains.
  • Physical Properties :
    • Molecular weight: ~68.13 g/mol (vs. ~96.19 g/mol for DES-d6).
    • Boiling point: ~37°C (vs. ~92–93°C for DES-d6), making it more volatile .
  • Applications: Primarily used as an NMR solvent and catalyst in organic synthesis . Less suited for dissolving non-polar compounds due to its smaller molecular size compared to DES-d6.

Research Findings :

  • Dimethyl sulfide-d6’s volatility limits its use in high-temperature applications, whereas DES-d6’s higher boiling point makes it preferable for solvent-based deposition in materials science .

Diethyl Disulfide (DEDS)

Key Differences :

  • Structure : Contains a disulfide bond (S–S) instead of a single sulfur atom.
  • Physical Properties :
    • Molecular weight: 122.25 g/mol (vs. 90.19 g/mol for DES).
    • Boiling point: 152°C (vs. 92–93°C for DES) .
  • Applications :
    • Correlated with volatile sulfur compound (VSC) biogenesis in yeast fermentation .
    • Used in studying disulfide bond dynamics, unlike DES-d6, which is employed for isotopic labeling.

Research Findings :

Other Sulfur-Containing Solvents

  • Tetrahydrothiophene and Thiols: Thiols (e.g., ethanethiol) exhibit higher reactivity due to –SH groups, whereas DES-d6’s inert sulfur atom makes it a stable solvent for nanoparticle synthesis .
  • Diethyl Sulfate :
    • A sulfating agent with distinct reactivity; DES-d6 lacks electrophilic sites, limiting its role in sulfation reactions .

Data Tables

Table 1: Physical Properties of DES-d6 and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Diethylsulfide-d6 (C₂D₅)₂S ~96.19 ~92–93 NMR studies, CuSCN deposition
Dimethyl sulfide-d6 (CD₃)₂S ~68.13 ~37 Organic synthesis
Diethyl disulfide (C₂H₅)₂S₂ 122.25 152 VSC biogenesis
Diethylsulfide (C₂H₅)₂S 90.19 92–93 Solvent, drug linkers

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize diethylsulfide-d6 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium exchange reactions using deuterated reagents (e.g., D2O or deuterated alcohols) under controlled anhydrous conditions. Characterization requires <sup>1</sup>H NMR to confirm deuterium incorporation (>99% purity) and mass spectrometry (MS) to validate molecular weight. Challenges include minimizing proton exchange during purification, necessitating inert atmospheres and cold trapping .

Q. What analytical techniques are most effective for detecting trace impurities in diethylsulfide-d6?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards is optimal for identifying non-deuterated byproducts (e.g., residual diethylsulfide). Nuclear magnetic resonance (<sup>13</sup>C NMR) can resolve isotopic shifts caused by incomplete deuteration. Calibration curves using spiked samples improve quantification accuracy .

Q. Which solvents and reaction conditions are compatible with diethylsulfide-d6 in kinetic studies?

  • Methodological Answer : Non-polar solvents (e.g., deuterated benzene or hexane) minimize isotopic scrambling. Reactions should be conducted at low temperatures (<0°C) to reduce deuterium loss. Pre-saturation of solvents with deuterium gas can stabilize the isotopic label during long-term experiments .

Advanced Research Questions

Q. How does deuteration impact the reaction kinetics of diethylsulfide-d6 compared to its non-deuterated counterpart?

  • Methodological Answer : Kinetic isotope effects (KIE) can be measured using competitive experiments with mixed isotopologues. For example, monitoring C-S bond cleavage rates via <sup>2</sup>H NMR or time-resolved MS reveals deuterium-induced rate reductions (typical KIE ≈ 2–5). Computational modeling (DFT) further elucidates transition-state isotopic perturbations .

Q. What strategies resolve spectral overlaps when analyzing diethylsulfide-d6 in complex mixtures (e.g., biological matrices)?

  • Methodological Answer : 2D NMR techniques (e.g., HSQC, HMBC) differentiate diethylsulfide-d6 from endogenous sulfur compounds. Isotopic dilution assays with <sup>13</sup>C-labeled analogs improve specificity in MS-based metabolomics. Deconvolution algorithms (e.g., MCR-ALS) are critical for overlapping GC peaks .

Q. How can diethylsulfide-d6 be used to track sulfur metabolic pathways in microbial systems?

  • Methodological Answer : Isotopic labeling coupled with stable isotope probing (SIP) tracks sulfur incorporation into volatile organic compounds (VOCs). For example, in yeast fermentation, diethylsulfide-d6 can trace hydrogen sulfide (H2S) biogenesis pathways via correlation analysis of deuterated intermediates .

Q. What experimental controls are necessary to address isotopic interference in deuterated compound studies?

  • Methodological Answer : Include non-deuterated controls to baseline natural isotope abundances. Use deuterium-depleted solvents and reagents to avoid contamination. Statistical tools like ANOVA or mixed-effects models account for batch-to-batch isotopic variability .

Q. How do discrepancies in reported deuterium content arise across studies, and how can they be resolved?

  • Methodological Answer : Discrepancies stem from variations in synthesis protocols (e.g., reaction time, catalyst purity) or analytical calibration. Inter-laboratory validation using certified reference materials (CRMs) and standardized NMR/MS parameters ensures reproducibility. Meta-analyses of published data identify systematic biases .

Methodological Best Practices

  • Isotopic Purity Validation : Always cross-validate using orthogonal techniques (NMR + MS) to avoid false positives from proton-deuterium exchange .
  • Data Contradiction Analysis : When conflicting results arise, re-examine reaction conditions (e.g., temperature, solvent polarity) and analytical thresholds (e.g., detection limits for impurities) .
  • Ethical and Safety Considerations : Follow institutional protocols for handling deuterated compounds, including waste disposal and exposure monitoring, as outlined in chemical safety SOPs .

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